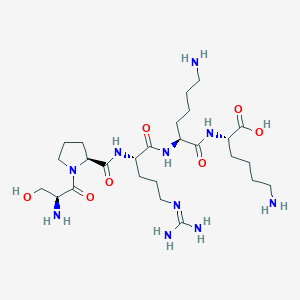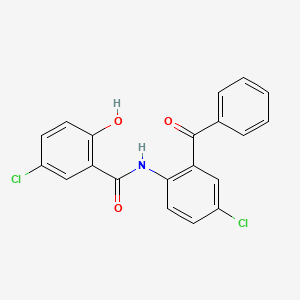
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is a synthetic organic compound that features both an aminobutyl group and a prop-2-ynyl group attached to a guanidine core. Guanidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine typically involves the reaction of a guanidine derivative with appropriate aminobutyl and prop-2-ynyl precursors. One possible synthetic route could be:
Step 1: Preparation of 4-aminobutylamine by the reduction of 4-nitrobutylamine.
Step 2: Reaction of 4-aminobutylamine with cyanamide to form 1-(4-aminobutyl)guanidine.
Step 3: Alkylation of 1-(4-aminobutyl)guanidine with propargyl bromide to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The guanidine core can be reduced to form amines.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-ynyl group can form covalent bonds with nucleophilic sites, while the guanidine core can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobutyl)guanidine: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
1-(Prop-2-ynyl)guanidine: Lacks the aminobutyl group, which may influence its solubility and interaction with biological targets.
1-(4-Aminobutyl)-3-methylguanidine: Contains a methyl group instead of a prop-2-ynyl group, which may alter its chemical properties and applications.
Uniqueness
1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is unique due to the presence of both aminobutyl and prop-2-ynyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Properties
CAS No. |
623580-10-9 |
|---|---|
Molecular Formula |
C8H16N4 |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(4-aminobutyl)-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C8H16N4/c1-2-6-11-8(10)12-7-4-3-5-9/h1H,3-7,9H2,(H3,10,11,12) |
InChI Key |
AQGUAGNTKCUCHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=NCCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
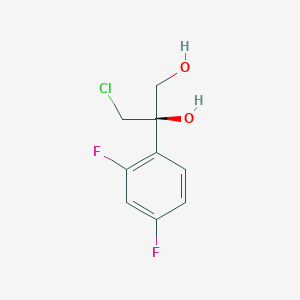
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)
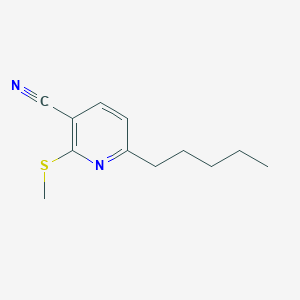
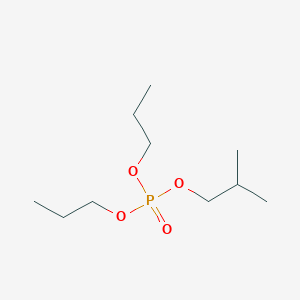
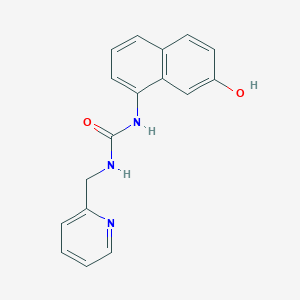
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
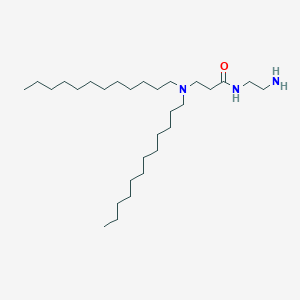
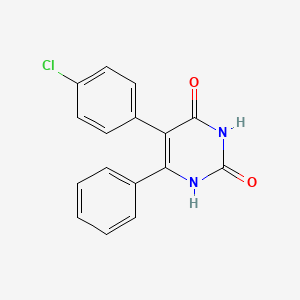
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)
